molecular formula C9H18ClNO B2665129 2-amino-1-(2-methylcyclohexyl)ethan-1-onehydrochloride,Mixtureofdiastereomers CAS No. 2344681-48-5

2-amino-1-(2-methylcyclohexyl)ethan-1-onehydrochloride,Mixtureofdiastereomers

Cat. No.: B2665129
CAS No.: 2344681-48-5
M. Wt: 191.7
InChI Key: OHEGTIHJLDPFKP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride is a ketamine-derived compound characterized by a cyclohexyl substituent at the ethanone position and an amino group at the β-carbon. The presence of a chiral 2-methylcyclohexyl group results in diastereomerism, with the hydrochloride salt enhancing its stability and solubility in polar solvents. This compound’s structural elucidation likely employs crystallographic tools like the SHELX software suite, widely used for small-molecule refinement .

Properties

IUPAC Name

2-amino-1-(2-methylcyclohexyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEGTIHJLDPFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which undergoes hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • CAS Number : 2344681-48-5
  • Molecular Formula : C9H17ClN
  • Molecular Weight : 175.69 g/mol
  • Purity : Typically ≥ 95%

The presence of a cyclohexyl group and multiple stereoisomers significantly influences its reactivity and biological interactions, making it a subject of interest in several research domains.

Pharmacological Research

2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride is studied for its potential interactions with various enzymes and receptors in pharmacological contexts. Its unique structure allows it to interact with biological targets, which can alter enzyme activity and influence metabolic pathways.

Case Study : Research has shown that this compound can modulate the activity of specific neurotransmitter receptors, suggesting potential applications in developing treatments for neurological disorders.

Biochemical Studies

In biochemistry, this compound is utilized to investigate enzyme kinetics and metabolic pathways. Its ability to bind selectively to certain enzymes makes it valuable for studying biochemical processes.

Example Application :

  • Enzyme Inhibition Studies : The compound has been used in experiments to assess its inhibitory effects on enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies.

Chemical Synthesis

The compound is also significant in synthetic organic chemistry as a building block for more complex molecules. Its diastereomeric nature allows for the exploration of different synthetic pathways and the development of novel compounds.

Synthesis Pathway :
The synthesis typically involves controlled reactions under specific conditions to optimize yield and selectivity. Common methods include:

  • Refluxing with appropriate solvents
  • Utilizing catalysts to enhance reaction rates

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution Patterns and Stereochemistry

a. 2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)Ethan-1-One Hydrochloride (bk-2C-B)
  • Core Structure: Shares the 2-aminoethanone backbone but substitutes the cyclohexyl group with a bromo-dimethoxyphenyl ring.
  • Pharmacology : bk-2C-B is a psychoactive phenethylamine derivative, with the aryl group enhancing serotonin receptor affinity .
  • Thermal Stability: Pyrolysis studies of bk-2C-B reveal degradation into brominated phenols and methoxy-substituted byproducts, contrasting with the target compound’s aliphatic substituents, which may confer different thermal behavior .
b. Cathinones (β-Keto Amphetamines)
  • Core Structure: Cathinones (e.g., mephedrone) feature a β-keto group and aromatic substituents, unlike the cyclohexyl group in the target compound.
  • Pharmacology: The β-keto group in cathinones increases lipid solubility and CNS penetration.
c. Amphetamine Derivatives
  • Core Structure : Amphetamines lack the ketone group, instead possessing a phenethylamine backbone.
  • Functional Differences : The ketone in the target compound may reduce volatility compared to amphetamines, impacting bioavailability .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound ~215.7* Not reported Polar solvents
bk-2C-B ~324.2 210–215 (decomp.) Moderate in H₂O
2-Bromo-1-Cyclohexene-1-Carboxylic Acid 207.06 102–103.5 Low in H₂O
Amphetamine Sulfate 368.5 295–300 High in H₂O

*Calculated based on molecular formula.

Key Observations:
  • The cyclohexyl group in the target compound likely increases hydrophobicity compared to aryl-substituted analogs like bk-2C-B.
  • Diastereomer mixtures may exhibit broad melting ranges, contrasting with single-isomer compounds (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid) .

Pharmacological Implications

  • Diastereomer Effects : The mixture of diastereomers may lead to varied receptor binding profiles compared to enantiomerically pure compounds (e.g., amphetamine), necessitating chiral resolution studies.
  • Structural Determinants: The cyclohexyl group’s steric bulk could reduce CNS penetration relative to planar aryl groups in bk-2C-B or cathinones.

Data Tables

Table 2: Structural Comparison of Key Compounds

Compound Substituent Backbone Salt Form Stereochemistry
Target Compound 2-Methylcyclohexyl 2-Aminoethanone Hydrochloride Diastereomeric mixture
bk-2C-B 4-Bromo-2,5-dimethoxy 2-Aminoethanone Hydrochloride Single isomer
Amphetamine Phenyl Phenethylamine Sulfate Racemic mixture

Biological Activity

2-Amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride, a compound characterized by its unique structural properties, has garnered attention in the fields of biochemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

IUPAC Name: 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride
CAS Number: 2344681-48-5
Molecular Formula: C10H17ClN2O
Molecular Weight: 202.71 g/mol

The compound features an amino group and a ketone, which are critical for its biological interactions.

The biological activity of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction: It can bind to specific receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Biological Activities

Research indicates that 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride exhibits various biological activities:

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential to inhibit GABA uptake
Enzyme InhibitionMay inhibit specific metabolic enzymes
Receptor BindingPossible interaction with neurotransmitter receptors

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence neurotransmitter uptake, particularly GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the brain. This modulation could have implications for treating conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Neurotransmitter Uptake:
    • A study investigated the effects of 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride on GABA uptake in neuronal cultures. Results indicated a significant reduction in GABA uptake, suggesting potential anxiolytic properties.
  • Enzyme Inhibition Assays:
    • Enzyme assays demonstrated that the compound inhibits specific metabolic enzymes involved in neurotransmitter synthesis, further supporting its role in modulating neurochemical pathways.
  • Receptor Binding Studies:
    • Binding affinity studies showed that the compound interacts with several neurotransmitter receptors, including GABA_A and serotonin receptors, indicating a multifaceted mechanism of action.

Q & A

Q. What synthetic strategies are recommended for preparing 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride as a diastereomeric mixture?

The synthesis typically involves condensation of 2-methylcyclohexanone with a protected aminoethyl group, followed by hydrochlorination. For example, analogous protocols use dioxane-HCl solutions to protonate amines (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis ). Key steps include:

  • Amine protection : Use tert-butoxycarbonyl (Boc) or similar groups to avoid side reactions.
  • Acid workup : HCl in dioxane or ethanol ensures hydrochloride salt formation.
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity.

Q. Which analytical methods are optimal for characterizing the diastereomeric mixture?

  • HPLC with chiral columns : Use polysaccharide-based stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) to assess diastereomeric ratios .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves distinct diastereomer signals. For example, methyl group splitting in cyclohexyl derivatives (δ 1.02–1.50 ppm) indicates stereochemical differences .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~243.2 for C₁₀H₁₈ClNO).

Q. How should researchers handle safety and stability concerns during storage?

  • Storage conditions : Keep in airtight containers at 2–8°C, protected from light, to prevent hydrolysis or oxidation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity profiles .

Advanced Research Questions

Q. What methodologies resolve diastereomers for individual stereochemical analysis?

  • Preparative chiral chromatography : Scale up HPLC conditions (column: Chiralpak IA, 250 × 20 mm) to isolate >99% pure diastereomers .
  • Derivatization : React with 2,2,2-trichloroethyl chloroformate to form stable carbamates for GC-MS analysis, enhancing chromatographic separation .
  • X-ray crystallography : Co-crystallize diastereomers with chiral auxiliaries (e.g., tartaric acid) and refine structures using SHELXL .

Q. How can computational modeling predict the pharmacological activity of each diastereomer?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., adrenergic or serotonin transporters). Compare binding energies of (R,R) vs. (S,S) configurations .
  • Molecular dynamics (MD) : Simulate stability of diastereomer-receptor complexes in lipid bilayers (GROMACS/NAMD) over 100 ns trajectories to assess conformational preferences .

Q. What experimental designs validate metabolic pathways of the diastereomers in vitro?

  • Hepatic microsome assays : Incubate each diastereomer (1–100 µM) with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS .
  • Enzyme inhibition studies : Test CYP450 isoform selectivity (e.g., CYP2D6, CYP3A4) using fluorogenic substrates and IC₅₀ calculations .

Q. How to address conflicting NMR and crystallography data in structural assignments?

  • Multi-technique validation : Cross-reference NMR-derived coupling constants (e.g., J values for cyclohexyl protons) with X-ray torsion angles. Discrepancies may arise from solution vs. solid-state conformers .
  • DFT calculations : Optimize diastereomer geometries at the B3LYP/6-31G(d) level and compare computed NMR shifts to experimental data .

Data Contradictions and Mitigation Strategies

  • Discrepant melting points : If literature reports varying mp values (e.g., 180–190°C), verify purity via DSC and elemental analysis .
  • Variable diastereomer ratios in synthesis : Optimize reaction temperature (-10°C to RT) and solvent polarity (THF vs. MeCN) to control kinetic vs. thermodynamic product formation .

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